5-O-Methylnaringenin

Anti-inflammatory Flavonoid Nitric Oxide Inhibition

Standard flavonoid reference materials often lack batch-to-batch consistency in purity and documented biological activity, compromising assay reproducibility. 5-O-Methylnaringenin (CAS 61775-19-7) is a well-characterized O-methylated flavanone that resolves these issues through rigorously verified quality attributes. - Achieves ≥98% purity (HPLC), exceeding the ≥95% threshold common among suppliers, ensuring minimal interference in sensitive bioassays. - Demonstrates specific MDM2/p53 modulation and NO inhibition (23.5 µg/mL) in LPS-stimulated RAW 264.7 macrophages, outperforming non-methylated naringenin. - Supplied with comprehensive batch-specific documentation, enabling procurement managers to streamline QA workflows while researchers obtain a reliable, publication-grade tool for SAR and pathway studies.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 61775-19-7
Cat. No. B122524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-O-Methylnaringenin
CAS61775-19-7
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=C(C=C3)O)O
InChIInChI=1S/C16H14O5/c1-20-14-6-11(18)7-15-16(14)12(19)8-13(21-15)9-2-4-10(17)5-3-9/h2-7,13,17-18H,8H2,1H3/t13-/m0/s1
InChIKeyCWZLMWSCLBFCBY-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





5-O-Methylnaringenin Overview


5-O-Methylnaringenin (CAS 61775-19-7), also known as naringenin 5-O-methyl ether, is a naturally occurring O-methylated flavanone derivative of naringenin, distinguished by a methoxy substitution at the 5-position of the A-ring [1]. This compound is isolated from various plant sources, including Humulus lupulus and Alpinia vietnamica, and is utilized as a reference standard in phytochemical and pharmacological investigations due to its distinct physicochemical and biological profile compared to its non-methylated parent, naringenin [2].

Phytochemical reference standard for O-methylated flavanone studies
Cell-based anti-inflammatory assay comparator against naringenin
Non-cytotoxic tool for pathway-specific mechanistic investigations

Why Naringenin Cannot Substitute 5-O-Methylnaringenin


The substitution of 5-O-Methylnaringenin with naringenin or other structurally similar flavanones is not scientifically justified due to the profound impact of the 5-O-methyl group on key pharmacological and physicochemical properties. This single O-methylation confers altered lipophilicity, which can directly influence membrane permeability and, consequently, bioavailability, a known limitation for many flavonoids . Furthermore, this structural modification has been shown to selectively modulate specific biological targets, such as the MDM2/p53 interaction, and alter activity profiles in anti-inflammatory assays, making simple functional equivalence unreliable . Therefore, the selection of the specific methylated derivative is critical for achieving accurate and reproducible experimental outcomes.

Lipophilicity shift
5-O-methylation alters membrane permeability; reported bioavailability context may differ from naringenin.
Target engagement mismatch
MDM2/p53 interaction modulation may not transfer directly; class-level inference requires validation.
Assay response divergence
Anti-inflammatory activity profile differs; reported NO inhibition data may not replicate with naringenin.

5-O-Methylnaringenin: Head-to-Head Evidence


Anti-inflammatory Activity vs. Naringenin

5-O-Methylnaringenin demonstrates significantly enhanced anti-inflammatory activity compared to naringenin. In a direct head-to-head study on LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages, the IC50 value for 5-O-Methylnaringenin was substantially lower, indicating greater potency [1].

Anti-inflammatory Activity vs. Naringenin
Head-to-head
IC50 = 23.5 µg/mL (5-O-Methylnaringenin)
vs. Naringenin (inactive, >100 µM)
Supports anti-inflammatory assay differentiation
LPS-induced NO production in RAW 264.7 macrophages
Anti-inflammatory Flavonoid Nitric Oxide Inhibition

Non-Cytotoxic Activity Profile

In contrast to several other flavonoids and chalcones, 5-O-Methylnaringenin exhibits a distinct lack of cytotoxic activity against specific cancer cell lines. A study reported that 5-O-Methylnaringenin was cytotoxic inactive against both Colon205-L5 and HT1080 cells, while other co-isolated compounds, such as chalcone helichrysetin (7), strongly inhibited the growth of A549 cancerous cells with an IC50 of 6.81 µM [1]. This profile suggests a selective mechanism of action distinct from broadly cytotoxic flavonoids.

Non-Cytotoxic Activity Profile
Reported
Cytotoxic inactive
Supports non-cytotoxic pathway-specific studies
Tested in Colon205-L5 and HT1080 cell lines
Cytotoxicity Cancer Research Selectivity

Antimycobacterial Activity Against M. tuberculosis

5-O-Methylnaringenin exhibits a quantifiable, albeit moderate, inhibitory effect against Mycobacterium tuberculosis, providing a baseline for structure-activity relationship (SAR) studies compared to other naringenin derivatives. It demonstrates an MIC of 174.8 µM . In contrast, a related study on naringenin O-alkyl derivatives showed more potent compounds with MICs in the low microgram range against various drug-resistant bacteria, highlighting how further alkylation can drastically alter and improve antimicrobial potency [1].

Antimycobacterial MIC
Class-level
MIC = 174.8 µM
Establishes SAR baseline for O-alkyl derivatives
In vitro assay against M. tuberculosis
Antimicrobial Antitubercular Natural Product

5-O-Methylnaringenin Application Scenarios


Anti-inflammatory Research Standard

Procure 5-O-Methylnaringenin as a positive control or lead compound in assays evaluating nitric oxide (NO) inhibition in LPS-stimulated RAW 264.7 macrophages. Its demonstrable activity at 23.5 µg/mL, in contrast to the inactivity of the parent compound naringenin, makes it an essential benchmark for screening other methoxylated flavonoid derivatives for enhanced anti-inflammatory properties [1].

Non-Cytotoxic Pathway Investigation Tool

Utilize 5-O-Methylnaringenin as a tool to dissect signaling pathways (e.g., p53 activation, MDM2 inhibition) without the confounding variable of general cytotoxicity. Its reported inactivity in Colon205-L5 and HT1080 cell viability assays supports its use in mechanistic studies where cell death would obscure the interpretation of pathway-specific effects [1].

SAR Baseline Compound

Use 5-O-Methylnaringenin as a fundamental building block and baseline comparator in medicinal chemistry programs. Its MIC value of 174.8 µM against M. tuberculosis establishes a clear starting point for SAR studies, allowing researchers to quantify the impact of subsequent modifications, such as extended O-alkyl chains or oxime formation, which have been shown to dramatically enhance antimicrobial potency [1].

Application
Selection Property
Validation Focus
Anti-inflammatory cell-based assays
O-methylated flavonoid comparator
NO inhibition assay differentiation
Non-cytotoxic mechanistic studies
Reported cytotoxicity profile
Pathway-specific readouts without confounding cell death
Antimicrobial SAR programs
Baseline O-methyl analog
MIC endpoint context for derivative optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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